molecular formula C8H14ClNO3 B1433423 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride CAS No. 1803582-49-1

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride

Cat. No.: B1433423
CAS No.: 1803582-49-1
M. Wt: 207.65 g/mol
InChI Key: UANKVQPIWMXZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxane ring and an azaspiro ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds. The interaction between this compound and these enzymes can lead to changes in the enzyme’s conformation and activity, affecting the overall biochemical pathway .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can act as an inhibitor of certain proteases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Studies have shown that prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Additionally, long-term exposure to this compound can lead to adaptive changes in cellular function, such as alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal studies. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound can affect the levels of specific metabolites, such as amino acids and nucleotides, by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to modulate gene expression. Similarly, its localization to the mitochondria can affect mitochondrial function and energy metabolism .

Preparation Methods

The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable oxane derivative with an azaspiro compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)6-3-9-4-8(6)1-2-12-5-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANKVQPIWMXZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-49-1
Record name 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803582-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Reactant of Route 2
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Reactant of Route 3
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Reactant of Route 4
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Reactant of Route 5
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Reactant of Route 6
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.